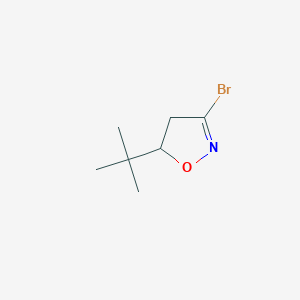
4-(2-Bromophenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)piperidine hydrochloride is a compound with a molecular weight of 276.6 . It is a derivative of piperidine and is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .
Molecular Structure Analysis
The molecular structure of 4-(2-Bromophenyl)piperidine hydrochloride is represented by the InChI code1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenyl group, along with a hydrochloride group.
Scientific Research Applications
General Information about 4-(2-Bromophenyl)piperidine hydrochloride
“4-(2-Bromophenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1198285-51-6 . It has a molecular weight of 276.6 . This compound is typically stored at room temperature and comes in a powder form .
Piperidine Derivatives
Piperidines, including “4-(2-Bromophenyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Ligand for Central Nervous System Receptors
As mentioned earlier, “4-(2-Bromophenyl)piperidine hydrochloride” can act as a ligand for various receptors in the central nervous system . This means it can bind to specific sites on these receptors, potentially influencing their function. This could have implications for the treatment of various neurological and psychiatric disorders .
Drug Design and Synthesis
Piperidine-containing compounds, including “4-(2-Bromophenyl)piperidine hydrochloride”, are important synthetic fragments for designing drugs . They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, antioxidants, and more . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Alkaloid Synthesis
Piperidines are also a part of many alkaloids showing biological activity . For example, the well-known atropine (used clinically for the treatment of vomiting, nausea, and bradycardia) and morphine (analgesic for severe pain relief) contain a fused piperidine ring . Piperine, a derivative of piperidine and the main active chemical component of black pepper, is believed to have a broad scope of beneficial biological properties, from antibacterial to anticancer .
Material Science
In material science, “4-(2-Bromophenyl)piperidine hydrochloride” could potentially be used in the synthesis of new materials. The specific properties of this compound, such as its reactivity or the presence of the bromophenyl group, might make it useful in creating materials with desired characteristics .
Chromatography
In chromatography, “4-(2-Bromophenyl)piperidine hydrochloride” could potentially be used as a standard for calibration or as a tracer. Its unique chemical structure could make it useful in these contexts .
Analytical Chemistry
In analytical chemistry, “4-(2-Bromophenyl)piperidine hydrochloride” could potentially be used in the development of new analytical methods. For example, it could be used to test the efficiency of a new method for separating or identifying compounds .
Safety And Hazards
Future Directions
Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .
properties
IUPAC Name |
4-(2-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHWIDOATOABMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620372 |
Source


|
| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)piperidine hydrochloride | |
CAS RN |
1198285-51-6 |
Source


|
| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














